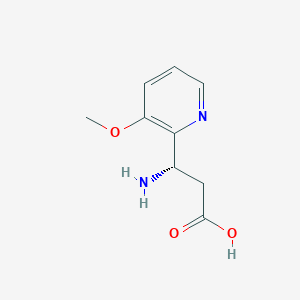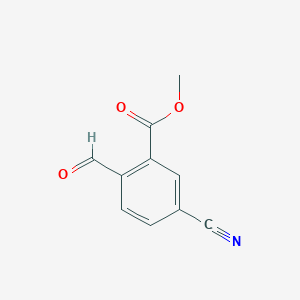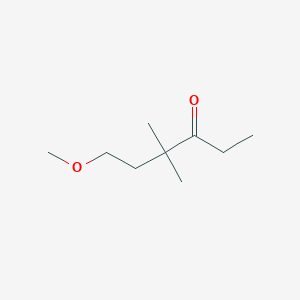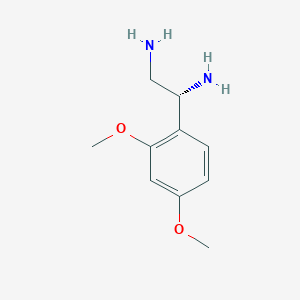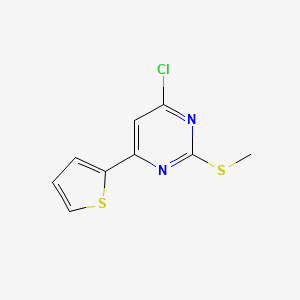
4-Chloro-2-(methylthio)-6-(thiophen-2-YL)pyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Chloro-2-(methylthio)-6-(thiophen-2-yl)pyrimidine is a heterocyclic compound that contains a pyrimidine ring substituted with a chlorine atom, a methylthio group, and a thiophen-2-yl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-2-(methylthio)-6-(thiophen-2-yl)pyrimidine typically involves the following steps:
Starting Materials: The synthesis begins with the appropriate pyrimidine precursor.
Substitution Reactions: The chlorine atom is introduced through a halogenation reaction, while the methylthio group is added via a thiolation reaction.
Coupling Reactions: The thiophen-2-yl group is incorporated using a coupling reaction, often facilitated by a palladium catalyst.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods ensure high yield and purity of the compound, utilizing optimized reaction conditions and efficient purification techniques.
Análisis De Reacciones Químicas
Types of Reactions
4-Chloro-2-(methylthio)-6-(thiophen-2-yl)pyrimidine can undergo various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone.
Reduction: The compound can be reduced to remove the chlorine atom or modify the thiophen-2-yl group.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often employ reagents such as sodium hydride or potassium carbonate.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Dechlorinated or modified thiophen-2-yl derivatives.
Substitution: Various substituted pyrimidine derivatives.
Aplicaciones Científicas De Investigación
4-Chloro-2-(methylthio)-6-(thiophen-2-yl)pyrimidine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug discovery and development.
Industry: Utilized in the production of advanced materials and as a precursor in organic synthesis.
Mecanismo De Acción
The mechanism of action of 4-Chloro-2-(methylthio)-6-(thiophen-2-yl)pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
- 4-Chloro-2-(methylthio)-5-(thiophen-2-yl)pyrimidine
- 4-Chloro-2-(methylthio)-6-(furan-2-yl)pyrimidine
- 4-Chloro-2-(ethylthio)-6-(thiophen-2-yl)pyrimidine
Uniqueness
4-Chloro-2-(methylthio)-6-(thiophen-2-yl)pyrimidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.
Propiedades
Fórmula molecular |
C9H7ClN2S2 |
|---|---|
Peso molecular |
242.8 g/mol |
Nombre IUPAC |
4-chloro-2-methylsulfanyl-6-thiophen-2-ylpyrimidine |
InChI |
InChI=1S/C9H7ClN2S2/c1-13-9-11-6(5-8(10)12-9)7-3-2-4-14-7/h2-5H,1H3 |
Clave InChI |
QIMYYDLNEGMXFC-UHFFFAOYSA-N |
SMILES canónico |
CSC1=NC(=CC(=N1)Cl)C2=CC=CS2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


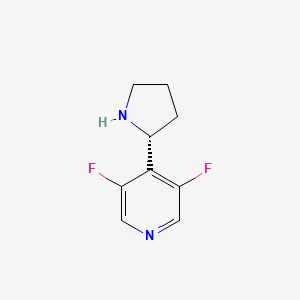

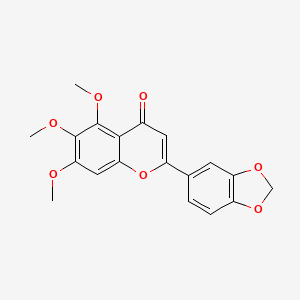
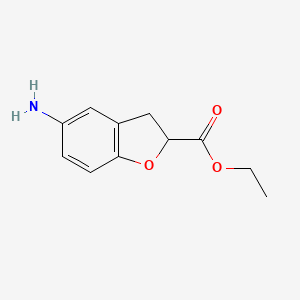
![6-(1H-Pyrrolo[2,3-C]pyridin-1-YL)nicotinic acid](/img/structure/B13042669.png)
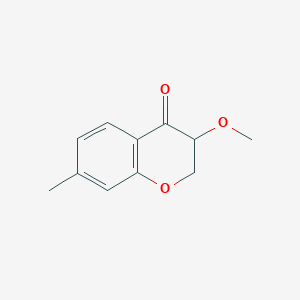
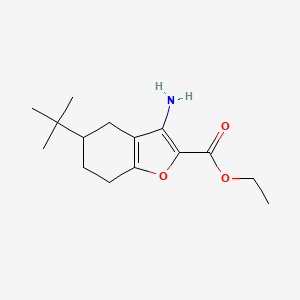
![(1R,2S)-1-Amino-1-[3-chloro-4-(trifluoromethyl)phenyl]propan-2-OL](/img/structure/B13042682.png)
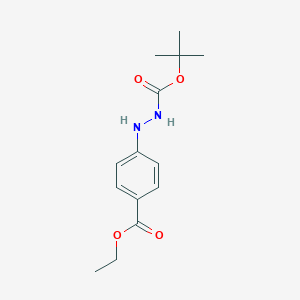
![1-Isobutyl-7-(methylthio)-1,4-dihydro-2H-pyrimido[4,5-D][1,3]oxazin-2-one](/img/structure/B13042689.png)
